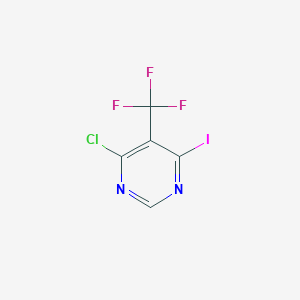![molecular formula C17H29N5O3 B13086199 Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[55]undecane-9-carboxylate is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, including condensation, reduction, and protection reactions. One common approach starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which is then subjected to a series of reactions including nitrosation, reduction, esterification, and condensation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the pyrazole ring can interact with enzyme active sites, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.
5-Amino-pyrazoles: Versatile synthetic building blocks used in the synthesis of various heterocyclic compounds.
Uniqueness
Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its spirocyclic structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H29N5O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-2-methylpyrazol-3-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C17H29N5O3/c1-16(2,3)25-15(23)21-7-5-17(6-8-21)12-22(9-10-24-17)14-13(18)11-19-20(14)4/h11H,5-10,12,18H2,1-4H3 |
InChI Key |
KNAOOZCQNCGGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CCO2)C3=C(C=NN3C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)











![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
